molecular formula C24H20Cl2N2O2S. HNO3 B601484 FENTICONAZOLE CAS No. 80639-95-8

FENTICONAZOLE

Katalognummer: B601484
CAS-Nummer: 80639-95-8
Molekulargewicht: 534.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FENTICONAZOLE is a complex organic compound that features an imidazole ring, a benzenesulfinyl group, and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole undergoes various types of chemical reactions:

    Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Treatment of Cutaneous Fungal Infections

Fenticonazole is primarily used to treat superficial mycoses, including:

  • Tinea Versicolor : Clinical trials have shown that this compound cream or powder achieves a mycological response in 100% of patients with tinea versicolor .
  • Candidiasis : In a large study involving 760 patients, this compound demonstrated a 95% efficacy rate in treating candidiasis .

Table 1: Efficacy Rates in Clinical Studies

Infection TypeEfficacy Rate (%)Study Reference
Tinea Versicolor100
Candidiasis95
Epidermomycoses80

Gynecological Applications

This compound is also effective in treating vulvovaginal infections:

  • Vulvovaginal Candidiasis : A study comparing this compound (600 mg) with fluconazole (150 mg) found that both treatments had similar cure rates (80% for this compound) . Additionally, patients experienced a quicker reduction in pruritus with this compound (average of 2.3 days) compared to fluconazole (4.5 days) .
  • Mixed Infections : this compound has shown efficacy against mixed infections involving Candida albicans, Trichomonas vaginalis, and Gardnerella vaginalis. A multicenter study reported a 90% eradication rate for Candida albicans after treatment with this compound ovules .

Table 2: Efficacy in Gynecological Conditions

ConditionEfficacy Rate (%)Study Reference
Vulvovaginal Candidiasis80
Mixed Infections (C. albicans)90

Comparative Studies

This compound has been compared with other antifungal agents such as clotrimazole and miconazole:

  • In a randomized trial, both this compound and clotrimazole showed similar efficacy in treating symptomatic vaginal candidiasis . At the seven-day follow-up, the mycological cure rates were 92% for this compound and 88.5% for clotrimazole, indicating no significant difference between the two treatments .
  • Another study indicated that this compound was at least as effective as six other topical antimycotics, including miconazole and clotrimazole, for superficial mycoses .

Safety Profile

This compound is generally well-tolerated with mild to moderate side effects. The most common adverse events include:

  • Burning sensation
  • Cutaneous irritation
  • Itching

In clinical studies, the incidence of adverse effects was less than 5%, rarely leading to treatment discontinuation .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • A case involving a patient with recurrent vulvovaginal candidiasis showed complete resolution after a single administration of this compound ovules .
  • Another study on bacterial vaginosis in mice demonstrated that this compound significantly reduced inflammation and restored normal vaginal flora .

Wirkmechanismus

The mechanism of action of 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxiran-2-yl]methanesulfonamide
  • 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxiran-2-yl]methanesulfonic acid

Uniqueness

1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds .

Biologische Aktivität

Fenticonazole is a broad-spectrum antifungal agent belonging to the imidazole class, primarily used for treating various fungal infections, particularly vulvovaginal candidiasis and bacterial vaginosis. This article reviews the biological activity of this compound, highlighting its therapeutic effects, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death. Additionally, this compound has demonstrated anti-inflammatory properties that contribute to its therapeutic effects in infections characterized by inflammatory responses.

Case Studies and Clinical Trials

  • Vulvovaginal Candidiasis : A randomized clinical trial involving 153 patients compared this compound (600 mg ovule) with clotrimazole (500 mg tablet). The results showed a mycological cure rate of 92% for this compound at 7 days post-treatment, indicating its high efficacy against Candida species .
  • Bacterial Vaginosis : A study on the effects of this compound in a mouse model of Gardnerella vaginalis-induced bacterial vaginosis revealed that this compound significantly reduced the proliferation of Gardnerella vaginalis and improved the balance of vaginal microbiota. The treatment also decreased levels of inflammatory cytokines such as TNF-α and IL-6, suggesting its role in alleviating inflammation associated with bacterial infections .
  • Comparative Efficacy : Another trial assessed 200 mg this compound against 400 mg miconazole in treating mycotic vulvovaginitis. Both treatments achieved similar clinical efficacy rates (100% for this compound), with excellent tolerance reported in all patients treated with this compound .

In Vitro Activity

Research has shown that this compound displays potent in vitro activity against various fungal and bacterial pathogens. A study evaluated its effectiveness against 318 isolates from vaginitis cases, demonstrating a significant reduction in colony-forming units (CFU/ml) for Candida albicans, C. glabrata, and bacterial species such as Staphylococcus aureus and Escherichia coli. The time-kill studies indicated that this compound could achieve a ≥3-log decrease in CFU within hours at concentrations equal to or greater than the minimum inhibitory concentration (MIC) .

Safety and Tolerance

This compound is generally well-tolerated with minimal side effects. In various studies, adverse reactions were rare, primarily limited to mild local irritation or burning sensations. For instance, a comprehensive evaluation found that 100% of patients tolerated this compound without significant adverse events during treatment for vulvovaginal candidiasis .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study TypeConditionTreatmentEfficacy Rate (%)Tolerance Rate (%)
Randomized TrialVulvovaginal CandidiasisThis compound92% (7 days)100%
Comparative TrialMycotic VulvovaginitisThis compound100%100%
In Vitro StudyVaginitis IsolatesThis compound≥99.9% killingN/A
Mouse ModelBacterial VaginosisThis compoundSignificant reduction in GV countsN/A

Eigenschaften

IUPAC Name

1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJZZBIHFPHLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747786
Record name Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80639-95-8
Record name Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FENTICONAZOLE
Reactant of Route 2
FENTICONAZOLE
Reactant of Route 3
Reactant of Route 3
FENTICONAZOLE
Reactant of Route 4
Reactant of Route 4
FENTICONAZOLE
Reactant of Route 5
Reactant of Route 5
FENTICONAZOLE
Reactant of Route 6
Reactant of Route 6
FENTICONAZOLE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.